N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine
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Overview
Description
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine is a complex organic compound with the molecular formula C22H17ClN2O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. The process includes:
Formation of the Quinoline Core: This is achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation using sulfonyl chlorides in the presence of a base.
Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically using ethyl iodide and a strong base.
Benzylation: The final step involves the benzylation of the amine group using benzyl chloride under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine is utilized in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(4-chlorobenzenesulfonyl)quinolin-4-amine
- N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine
Uniqueness
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine is unique due to the presence of the ethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-2-30-19-10-13-22-21(14-19)24(27-15-17-6-4-3-5-7-17)23(16-26-22)31(28,29)20-11-8-18(25)9-12-20/h3-14,16H,2,15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDXTDZHRMIIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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